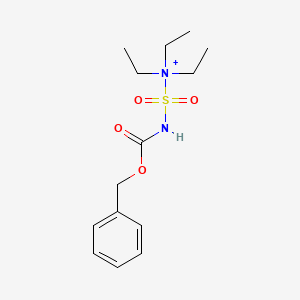
Triethyl(phenylmethoxycarbonylsulfamoyl)azanium
描述
Triethyl(phenylmethoxycarbonylsulfamoyl)azanium, also known as TEPA, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEPA is a cationic surfactant that has been studied for its ability to function as a catalyst, a corrosion inhibitor, and a drug delivery agent. Synthesis Method: TEPA can be synthesized through a reaction between triethylamine and phenylmethoxycarbonylsulfamoyl chloride. The reaction produces TEPA as a white solid with a molecular weight of 315.85 g/mol. The synthesis method is relatively simple and can be completed in a few steps with high yield. Scientific Research Application: TEPA has been extensively studied for its applications in various fields, including catalysis, corrosion inhibition, and drug delivery. In catalysis, TEPA has been shown to be an effective catalyst for various reactions, including the Michael addition, aldol condensation, and Knoevenagel condensation. In corrosion inhibition, TEPA has been found to be an effective inhibitor for various metals, including copper, aluminum, and steel. In drug delivery, TEPA has been studied as a potential carrier for various drugs, including anticancer drugs and antibiotics. Mechanism of Action: TEPA functions as a cationic surfactant, which means it has a positive charge and can interact with negatively charged surfaces. In catalysis, TEPA functions as a base catalyst, where it deprotonates the substrate and initiates the reaction. In corrosion inhibition, TEPA forms a protective layer on the metal surface, which prevents the metal from reacting with the corrosive environment. In drug delivery, TEPA can form complexes with negatively charged drugs, which enhances their solubility and bioavailability. Biochemical and Physiological Effects: TEPA has been found to have low toxicity and is generally considered safe for laboratory experiments. However, there is limited information on its biochemical and physiological effects, and further studies are needed to fully understand its potential toxicity and side effects. Advantages and Limitations for Lab Experiments: TEPA has several advantages for laboratory experiments, including its low cost, high yield synthesis method, and versatility in various applications. However, TEPA also has some limitations, including its limited solubility in water and its potential toxicity. Future Directions: There are several potential future directions for TEPA research, including its application in nanotechnology, biotechnology, and environmental science. In nanotechnology, TEPA can be used as a template for the synthesis of nanoparticles with specific sizes and shapes. In biotechnology, TEPA can be used as a potential antimicrobial agent or as a carrier for gene therapy. In environmental science, TEPA can be used as a potential biodegradable surfactant for soil remediation. In conclusion, TEPA is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEPA has been extensively studied for its applications in catalysis, corrosion inhibition, and drug delivery. TEPA functions as a cationic surfactant and has several advantages for laboratory experiments, including its low cost, high yield synthesis method, and versatility in various applications. However, further studies are needed to fully understand its potential toxicity and side effects. There are several potential future directions for TEPA research, including its application in nanotechnology, biotechnology, and environmental science.
属性
IUPAC Name |
triethyl(phenylmethoxycarbonylsulfamoyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2,6-3)21(18,19)15-14(17)20-12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECCKAYDJYTNU-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)S(=O)(=O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N2O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl(phenylmethoxycarbonylsulfamoyl)azanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



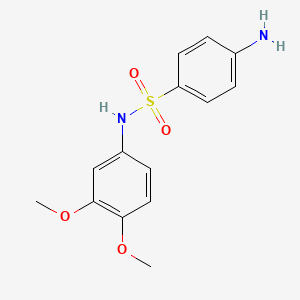
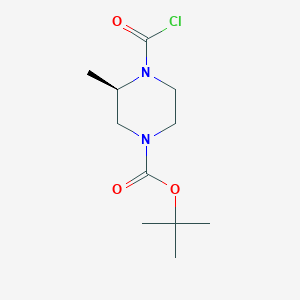
![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)
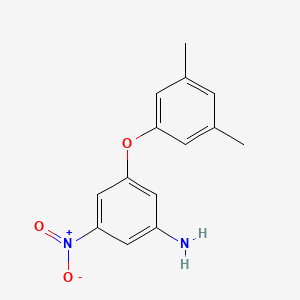
![5-[(3-Bromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B3266869.png)
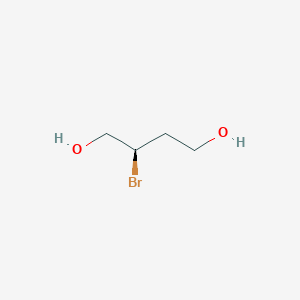
![3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde](/img/structure/B3266885.png)

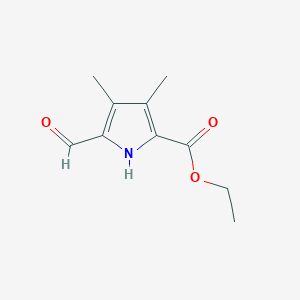
![[3,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B3266903.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)

![5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3266933.png)
